molecular formula C13H28 B108280 2,6-Dimethylundecane CAS No. 17301-23-4

2,6-Dimethylundecane

Cat. No.: B108280
CAS No.: 17301-23-4
M. Wt: 184.36 g/mol
InChI Key: MFUPKUZLTKVMFM-UHFFFAOYSA-N
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Description

2,6-Dimethylundecane is an organic compound with the molecular formula C13H28. It is a branched alkane, characterized by the presence of two methyl groups attached to the second and sixth carbon atoms of an undecane chain. This compound is known for its use as a solvent and in various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,6-Dimethylundecane can be synthesized through multi-step reactions. One common method involves the hydrogenation of trans-citral (trans-3,7-dimethyl-octa-2,6-dien-1-al) using hydrogen gas in the presence of a platinum dioxide catalyst. The reaction typically occurs at elevated temperatures ranging from 150 to 155 degrees Celsius .

Industrial Production Methods: Industrial production of this compound often involves similar hydrogenation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2,6-Dimethylundecane primarily undergoes reactions typical of alkanes, such as:

    Oxidation: This compound can be oxidized to form alcohols, ketones, or carboxylic acids under controlled conditions.

    Substitution: Halogenation reactions, where hydrogen atoms are replaced by halogen atoms, are common. For example, chlorination using chlorine gas in the presence of ultraviolet light.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromic acid (H2CrO4) in acidic or neutral conditions.

    Halogenation: Chlorine (Cl2) or bromine (Br2) in the presence of light or heat.

Major Products:

    Oxidation: Depending on the extent of oxidation, products can include 2,6-dimethylundecanol, 2,6-dimethylundecanone, or 2,6-dimethylundecanoic acid.

    Halogenation: Products include 2,6-dimethylundecyl chloride or bromide.

Scientific Research Applications

2,6-Dimethylundecane has several applications in scientific research and industry:

Mechanism of Action

The mechanism of action of 2,6-Dimethylundecane is primarily related to its chemical properties as an alkane. It interacts with other molecules through van der Waals forces and can act as a non-polar solvent, facilitating the dissolution of hydrophobic substances. Its molecular targets and pathways are generally non-specific, as it does not participate in specific biochemical reactions.

Comparison with Similar Compounds

  • 2,4-Dimethylundecane
  • 2,6-Dimethyldodecane
  • 2,6-Dimethylnonane

Comparison: 2,6-Dimethylundecane is unique due to its specific branching pattern, which influences its physical properties such as boiling point and solubility. Compared to 2,4-Dimethylundecane, it has a slightly higher boiling point due to the position of the methyl groups. In contrast, 2,6-Dimethyldodecane has a longer carbon chain, resulting in different solubility and melting point characteristics.

Properties

IUPAC Name

2,6-dimethylundecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H28/c1-5-6-7-10-13(4)11-8-9-12(2)3/h12-13H,5-11H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFUPKUZLTKVMFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C)CCCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H28
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2058623
Record name 2,6-Dimethylundecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2058623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17301-23-4
Record name 2,6-Dimethylundecane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017301234
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,6-Dimethylundecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2058623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-DIMETHYLUNDECANE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/69DSN599IC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: The research paper mentions that 2,6-dimethylundecane in white rhino dung signals female oestrous state. What behavioral responses were observed in territorial males exposed to this compound?

A1: When exposed to artificially reproduced dung odor profiles containing this compound, territorial male white rhinos demonstrated increased investigation of the odor source. [] This suggests that this compound, within the complex dung odor profile, plays a role in attracting potential mates.

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